4-AMINO-1-INDANONE

Description

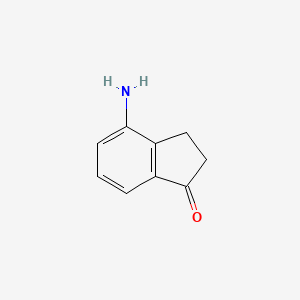

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPYYLKYVRPDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623174 | |

| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51135-91-2 | |

| Record name | 4-Amino-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Amino-1-Indanone: Properties, Synthesis, and Applications for Scientific Professionals

This document provides an in-depth technical overview of 4-amino-1-indanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. By synthesizing data from established chemical literature and supplier technical sheets, this guide details the compound's core physical and chemical properties, outlines its synthesis and reactivity, and explores its significance as a versatile scaffold in medicinal chemistry.

Core Properties and Identification

This compound belongs to the indanone class of compounds, which are characterized by a fused benzene and cyclopentanone ring system. This "privileged scaffold" is frequently found in biologically active molecules, making its derivatives, such as this compound, valuable starting points for the synthesis of novel therapeutic agents.[1][2] The presence of both a primary aromatic amine and a ketone functional group within its rigid bicyclic structure provides two distinct points for chemical modification, rendering it a highly versatile building block in synthetic chemistry.

| Property | Value for this compound | Reference | Value for 1-Indanone (for comparison) | Reference |

| CAS Number | 51135-91-2 | [3][4] | 83-33-0 | |

| Molecular Formula | C₉H₉NO | [3][4] | C₉H₈O | |

| Molecular Weight | 147.18 g/mol | [4][5] | 132.16 g/mol | |

| Appearance | Pale-yellow solid | [3] | Light yellow solid | |

| Melting Point | Data not available | 38-40 °C | ||

| Boiling Point | Data not available | 243-245 °C | ||

| Purity | Typically ≥98% | [4] | ≥99% |

Solubility Profile

Specific solubility data for this compound is not extensively documented. However, based on its structure and data for the parent 1-indanone, a general solubility profile can be inferred. The parent compound, 1-indanone, is more soluble in organic solvents than in polar solvents like water, a characteristic attributed to its hydrophobic aromatic structure.[6] The presence of the amino group in the 4-position is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its solubility in polar organic solvents (e.g., ethanol, methanol, DMSO) compared to the unsubstituted 1-indanone.

Spectroscopic and Analytical Characterization

Definitive, publicly available experimental spectra for this compound are scarce. This section outlines the expected spectroscopic features based on its chemical structure and by analogy to related indanone derivatives. These predictions serve as a guide for researchers to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. The electron-donating amino group will cause a general upfield shift compared to 1-indanone. The splitting patterns will be complex due to their coupling with each other.

-

Aliphatic Region (~2.5-3.5 ppm): The two methylene (-CH₂-) groups of the cyclopentanone ring are not equivalent. They are expected to appear as two distinct triplets, each integrating to 2H. The methylene group adjacent to the carbonyl (C2) would likely be further downfield than the one adjacent to the aromatic ring (C3), a pattern seen in 2-methyl-1-indanone.[7]

-

Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (~190-207 ppm): The ketone carbonyl carbon is expected to be the most downfield signal. For comparison, the carbonyl carbon of 4-chloro-1-indanone appears at 206.19 ppm.[8]

-

Aromatic Carbons (~110-155 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring.

-

Aliphatic Carbons (~25-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the key functional groups.

-

N-H Stretch (3300-3500 cm⁻¹): The primary amine will typically show two distinct sharp peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Signals just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below are for aliphatic C-H bonds.

-

C=O Stretch (~1680-1710 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the ketone carbonyl group. The carbonyl stretch for 4-chloro-1-indanone is observed at 1707 cm⁻¹.[8] Conjugation with the aromatic ring shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.

-

N-H Bend (~1600 cm⁻¹): A bending vibration for the primary amine often appears in this region, sometimes overlapping with C=C stretching bands.

-

C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands are expected in this region due to the benzene ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (147.18). A prominent fragment would likely arise from the loss of a neutral carbon monoxide (CO) molecule (28 Da), a characteristic fragmentation pattern for ketones, leading to a peak at m/z 119. This is observed in the mass spectrum of the parent 1-indanone.[9]

Chemical Synthesis and Reactivity

The indanone scaffold is a cornerstone in organic synthesis, accessible through various routes, most commonly the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][10]

Proposed Synthesis of this compound

A logical and widely applicable method for the synthesis of this compound involves a two-step process starting from 1-indanone: 1) nitration to form 4-nitro-1-indanone, followed by 2) reduction of the nitro group to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 4-Nitro-1-indanone

This protocol is a representative procedure based on standard chemical transformations for nitro group reduction.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1-indanone (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Core Reactivity

The utility of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Caption: Key reactive sites and potential transformations.

-

Reactions at the Ketone: The carbonyl group can undergo a variety of classic reactions. It can be reduced to a secondary alcohol, serve as an electrophile in aldol condensations to form 2-arylidene derivatives, or participate in reductive amination to introduce a second amino group.[11][12]

-

Reactions at the Amino Group: The primary aromatic amine is a versatile nucleophile. It can be readily acylated with acid chlorides or anhydrides, alkylated, or converted into a diazonium salt. This diazonium intermediate is highly valuable as it can be subsequently converted into a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Applications in Drug Discovery and Development

The indanone nucleus is a well-established pharmacophore. The most prominent example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone core.[1] Indanone derivatives have been investigated for a multitude of biological activities, including:

-

Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1]

-

Ligands for Protein Aggregates: Certain indanone derivatives have shown the ability to bind to misfolded α-synuclein fibrils, which are implicated in Parkinson's disease.[11]

-

Broad Biological Activity: The scaffold has been explored for antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][10]

This compound serves as an ideal starting material for building libraries of novel compounds for high-throughput screening. The ability to derivatize the molecule at either the amine or ketone position allows for the systematic exploration of the structure-activity relationship (SAR), a fundamental process in modern drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard Laboratory Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Choose the Best Indanone: A Complete Buyer's Guide [plantin.alibaba.com]

- 3. CAS 51135-91-2|this compound|Rlavie [rlavie.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 4-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 22170214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 4-Amino-1-Indanone (CAS 51135-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-indanone is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of aminoindanones. The indanone scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The presence of both a ketone and an aromatic amine functionality makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. Accurate and thorough characterization of this starting material is paramount to ensure the identity, purity, and quality of downstream products, thereby maintaining the integrity of research and development programs.

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. It is written from the perspective of a Senior Application Scientist, offering not just procedural steps but also the scientific rationale behind the methodologies and the interpretation of the expected data. While specific experimental data for this compound is not widely published, this guide will leverage data from closely related analogs and foundational principles of analytical chemistry to provide a robust framework for its characterization.

Physicochemical Properties

The initial characterization of a chemical substance involves the determination of its fundamental physicochemical properties. These properties provide a baseline for identification and are crucial for handling, storage, and formulation.

| Property | Value/Description | Source |

| CAS Number | 51135-91-2 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [4] |

| Appearance | Pale-yellow solid | [1] |

| Purity | Typically ≥98% | |

| Melting Point | Not available. For comparison, the parent 1-indanone melts at 38-42 °C. The amino group is expected to increase the melting point due to hydrogen bonding. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. The parent compound, 1-indanone, is more soluble in organic solvents than in water. The amino group may slightly increase aqueous solubility. | |

| Storage | Store at ambient temperature. | [1] |

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.1-7.3 | t | 1H | H-6 | Aromatic proton, triplet due to coupling with H-5 and H-7. |

| ~6.7-6.9 | d | 1H | H-5 | Aromatic proton, ortho to the amino group, expected to be shielded. |

| ~6.6-6.8 | d | 1H | H-7 | Aromatic proton, ortho to the carbonyl group, expected to be deshielded. |

| ~4.5-5.5 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with solvent and concentration. |

| ~2.9-3.1 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring. |

| ~2.6-2.8 | t | 2H | H-2 | Methylene protons adjacent to the carbonyl group, expected to be more deshielded than H-3. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205-210 | C=O (C-1) | Carbonyl carbon, highly deshielded. |

| ~150-155 | C-4 | Aromatic carbon attached to the amino group, shielded by the electron-donating NH₂ group. |

| ~145-150 | C-7a | Quaternary aromatic carbon. |

| ~130-135 | C-6 | Aromatic CH. |

| ~125-130 | C-3a | Quaternary aromatic carbon. |

| ~115-120 | C-7 | Aromatic CH. |

| ~110-115 | C-5 | Aromatic CH, ortho to the amino group, shielded. |

| ~35-40 | C-3 | Aliphatic methylene carbon. |

| ~25-30 | C-2 | Aliphatic methylene carbon adjacent to the carbonyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecule. 2D NMR experiments like COSY and HSQC can be used to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1700 | C=O stretch | Ketone (conjugated) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-N stretch | Aromatic amine |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.

Expected Mass Spectrum for this compound

-

Molecular Ion (M⁺): An intense peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns characteristic of indanones, such as the loss of CO (m/z = 119) and subsequent rearrangements. The presence of the amino group will also influence the fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and would be suitable for this compound. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Workflow and Data Interpretation

The characterization of this compound is a systematic process that integrates data from multiple analytical techniques. The following diagram illustrates the typical workflow.

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The thorough characterization of this compound is a critical step in ensuring the quality and reliability of research in which it is used as a starting material. This guide outlines a multi-technique approach, combining physicochemical measurements with advanced spectroscopic methods, to confirm the identity, structure, and purity of this important chemical intermediate. By following these protocols and principles of data interpretation, researchers and drug development professionals can proceed with confidence in the integrity of their chemical matter.

References

4-amino-1-indanone mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Amino-1-Indanone and its Congeners

Abstract

The 1-indanone framework is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] While direct, extensive research on the specific in vitro mechanism of this compound is emerging, the wealth of data on its structural analogues provides a robust foundation for understanding its probable molecular interactions and cellular effects. This guide synthesizes the current knowledge on the primary mechanisms of action for the 1-indanone class of molecules, focusing on their roles as inhibitors of key enzymes implicated in neurodegenerative and inflammatory diseases. We will delve into the causality behind experimental designs, provide detailed protocols for mechanism elucidation, and present data-driven insights for researchers, scientists, and drug development professionals.

The 1-Indanone Scaffold: A Foundation for Potent Bioactivity

The 1-indanone structure, a bicyclic aromatic ketone, is a versatile starting point for the synthesis of a wide array of pharmacologically active agents.[3][4] Its rigid conformation and potential for diverse substitutions allow for precise tuning of its interaction with biological targets. Notably, the blockbuster Alzheimer's disease medication, Donepezil, features a 1-indanone moiety, underscoring the scaffold's clinical significance.[1][2] Research has demonstrated that derivatives of 1-indanone exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties, but the most extensively characterized in vitro mechanisms are the inhibition of monoamine oxidase and acetylcholinesterase.[1][2]

Primary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A substantial body of evidence identifies the 1-indanone core as a potent inhibitor of monoamine oxidases (MAO-A and MAO-B).[5] These mitochondrial enzymes are critical for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Their inhibition can increase neurotransmitter levels, a key therapeutic strategy for neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease.[5][6]

Isoform Selectivity and Reversibility

Studies on various substituted 1-indanone derivatives reveal a pattern of potent and often selective inhibition of the MAO-B isoform.[5][7][8] For instance, certain C6-substituted indanones exhibit IC50 values for MAO-B in the low nanomolar range (0.001 to 0.030 µM).[5] While many derivatives are selective for MAO-B, a number also show potent, albeit less selective, inhibition of MAO-A.[5][7]

A critical aspect of the mechanism for drug development is the reversibility of inhibition. Irreversible MAO inhibitors can lead to dangerous drug-food interactions (the "cheese effect").[9] Dialysis experiments with selected 1-indanone inhibitors have confirmed a reversible and competitive mode of inhibition, making this scaffold a promising lead for developing safer MAO-inhibiting therapies.[5]

Signaling Pathway: MAO Inhibition

The mechanism involves the inhibitor binding to the active site of the MAO enzyme, preventing the substrate (e.g., dopamine) from being oxidized. This leads to an accumulation of the neurotransmitter in the presynaptic neuron and increased availability in the synaptic cleft.

Caption: MAO inhibition by 1-indanone derivatives.

Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition

The 1-indanone scaffold is also a key component in the design of acetylcholinesterase (AChE) inhibitors.[10][11] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[2]

Novel indanone derivatives have been synthesized that exhibit potent AChE inhibitory activity, with some compounds showing IC50 values in the sub-nanomolar range, significantly more potent than the reference drug donepezil.[3][11] This highlights the potential of the this compound structure to be optimized for this specific target.

Multi-Target Strategy for Alzheimer's Disease

Intriguingly, researchers are leveraging the versatility of the indanone scaffold to create multi-target-directed ligands (MTDLs) for Alzheimer's disease.[10] Hybrids of indanone have been developed that simultaneously inhibit both AChE and MAO-B.[10] This dual-inhibition strategy is highly desirable as it can address multiple pathological pathways of the disease. Furthermore, some of these compounds also exhibit properties like metal chelation and inhibition of amyloid-β aggregation, offering a multi-faceted therapeutic approach.[10][11][12]

Potential Mechanism: Anti-Inflammatory Action

Emerging research has explored the anti-inflammatory potential of indanone derivatives. In the context of inflammatory bowel disease (IBD), pyridine-linked indanones have been shown to inhibit TNF-α-induced monocyte adhesion to colon epithelial cells in vitro.[13] This effect is crucial as it disrupts a key process in the inflammatory cascade. Oral administration of these compounds in animal models of colitis led to a reduction in inflammation markers like TNF-α and IL-1β.[13] This suggests that this compound could possess anti-inflammatory properties by modulating cytokine-mediated pathways.

In Vitro Experimental Protocols for Mechanism Elucidation

To rigorously define the mechanism of action of this compound, a series of well-established in vitro assays are required. The choice of these assays is driven by the need to confirm target engagement, determine potency and selectivity, and understand the mode of interaction.

Workflow for In Vitro Characterization

Caption: Experimental workflow for characterizing this compound.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Principle: This fluorometric assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of amine oxidation. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), recombinant human MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.

-

Assay Procedure: a. In a 96-well black microplate, add assay buffer. b. Add the test compound (this compound) or vehicle control (DMSO). c. Add the MAO-A or MAO-B enzyme and incubate for 15 minutes at 37°C to allow for inhibitor binding. d. To initiate the reaction, add a mixture of the substrate, HRP, and fluorescent probe. e. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (Excitation ~535 nm, Emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures AChE activity. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), human AChE enzyme, substrate (ATCh), and DTNB reagent.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure: a. In a 96-well clear microplate, add assay buffer and DTNB. b. Add the test compound or vehicle control. c. Add the AChE enzyme and incubate for 10 minutes at 25°C. d. Initiate the reaction by adding the substrate (ATCh). e. Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

-

Data Analysis: Calculate the reaction rate from the change in absorbance over time. Determine the percent inhibition and calculate the IC50 value as described for the MAO assay.

-

Quantitative Data Summary

The following table summarizes representative inhibitory potencies for various 1-indanone derivatives against MAO and AChE from the literature, illustrating the therapeutic potential of this scaffold.

| Compound Class | Target | Potency (IC50) | Reference |

| C6-Substituted 1-Indanones | MAO-B | 0.001 - 0.030 µM | [5] |

| 2-Heteroarylidene-1-Indanones | MAO-B | 0.0044 - 1.53 µM | [7] |

| 2-Benzylidene-1-Indanones | MAO-B | < 2.74 µM | [8] |

| Indanone-Piperidine Hybrids | AChE | 0.0018 µM | [11] |

| Indanone-Tetrahydropyridin Hybrids | AChE | 0.054 µM | [10] |

| Indanone-Tetrahydropyridin Hybrids | MAO-B | 3.25 µM | [10] |

Conclusion and Future Directions

The 1-indanone scaffold is a highly validated platform for the development of potent enzyme inhibitors. Based on extensive data from its analogues, the primary in vitro mechanism of action for this compound is highly likely to be the inhibition of monoamine oxidase, with a probable selectivity for the MAO-B isoform. Furthermore, a secondary mechanism involving the inhibition of acetylcholinesterase is a distinct possibility, making it a compound of interest for neurodegenerative diseases.

Future in vitro studies on this compound should focus on definitively confirming these primary targets through rigorous enzymatic assays, determining its potency and selectivity profile, and elucidating its mode of inhibition (e.g., competitive, non-competitive, reversible). Cellular assays to explore its effects on neurotransmitter uptake, downstream signaling, and potential anti-inflammatory or cytotoxic effects will provide a more complete picture of its biological activity and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 4-Amino-1-Indanone: An Essential Guide for Researchers

Introduction

4-Amino-1-indanone is a valuable chemical intermediate, serving as a key building block in the synthesis of a range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a bicyclic indanone core with an amino functional group, provides a versatile scaffold for chemical modification. Accurate and unambiguous structural confirmation and purity assessment are paramount for any downstream application. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the characterization of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not only the expected data but also the causal reasoning behind experimental choices and data interpretation, ensuring scientific integrity and fostering a deeper understanding of the analytical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the molecular skeleton and the chemical environment of each atom.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is critically dependent on proper sample preparation.[1] A well-prepared sample ensures high resolution and an optimal signal-to-noise ratio.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-15 mg of high-purity this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

-

Expert Insight: While Chloroform-d (CDCl₃) is common, the amine (NH₂) protons of this compound are labile and can exchange with trace amounts of acidic protons, leading to peak broadening or disappearance. DMSO-d₆ is a superior solvent in this case because it is less acidic and forms hydrogen bonds with the N-H protons, slowing their exchange rate and resulting in sharper, more easily observable signals.[2]

-

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube, ensuring no solid particles are introduced.

-

Spectrometer Setup: The sample is placed in the NMR spectrometer. Standard acquisition parameters are set, including the number of scans, relaxation delay, and acquisition time, to ensure a high-quality spectrum is obtained.[3]

Data Interpretation and Analysis

The structure of this compound dictates a specific and predictable pattern of signals in both ¹H and ¹³C NMR spectra.

}

Caption: Structure of this compound with atom numbering.¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on published data for this compound in DMSO-d₆, the following signals are observed[2][4]:

-

Aromatic Protons (H5, H6, H7): The three protons on the aromatic ring will appear in the range of δ 6.8-7.2 ppm. Due to the electron-donating effect of the amino group and the electron-withdrawing effect of the carbonyl group, they will exhibit a distinct splitting pattern. H7 will likely be a triplet, while H5 and H6 will be doublets. Specifically, the signals are observed at δ 7.10 (t, H7), 6.82 (d, H5), and 6.81 (d, H6) ppm.[2]

-

Aliphatic Protons (H2, H3): The four protons on the five-membered ring are diastereotopic. The two protons at the C3 position (H3), adjacent to the aromatic ring, are expected around δ 2.78-2.84 ppm as a multiplet. The two protons at the C2 position (H2), adjacent to the carbonyl group, are deshielded and appear further downfield, typically around δ 2.55-2.62 ppm as a multiplet.[2]

-

Amine Protons (NH₂): The two protons of the primary amine group are expected to give a broad singlet. In DMSO-d₆, this signal is clearly observed at δ 5.38 ppm.[2]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, nine distinct signals are expected:

-

Carbonyl Carbon (C1): This is the most deshielded carbon and will appear significantly downfield, at approximately δ 207.5 ppm.[2]

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group (C4) will be shielded, while the carbons ortho and para to the carbonyl group will be deshielded. The observed shifts are: δ 146.4 (C4), 140.1 (C7a), 137.4 (C5), 128.3 (C7), 117.8 (C6), and 110.0 (C3a) ppm.[2]

-

Aliphatic Carbons (C2, C3): The two aliphatic carbons will appear in the upfield region of the spectrum. C2, being adjacent to the carbonyl, is more deshielded than C3. The observed shifts are δ 35.9 (C2) and 22.9 (C3) ppm.[2]

Data Summary: NMR

| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.10 | t | 1H | H7 |

| Aromatic | 6.82 | d | 1H | H5 |

| Aromatic | 6.81 | d | 1H | H6 |

| Amine | 5.38 | s | 2H | -NH₂ |

| Aliphatic | 2.78-2.84 | m | 2H | H3 |

| Aliphatic | 2.55-2.62 | m | 2H | H2 |

| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment |

| Carbonyl | 207.5 | C1 |

| Aromatic | 146.4 | C4 |

| Aromatic | 140.1 | C7a |

| Aromatic | 137.4 | C5 |

| Aromatic | 128.3 | C7 |

| Aromatic | 117.8 | C6 |

| Aromatic | 110.0 | C3a |

| Aliphatic | 35.9 | C2 |

| Aliphatic | 22.9 | C3 |

Data sourced from Howlader, 2021 and supplementary information from another study.[2][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a standard and reliable method for obtaining a high-quality IR spectrum.[5]

Step-by-Step Methodology:

-

Sample Preparation: Grind 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[6]

-

Mixing: Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar. Mix gently but thoroughly with the sample to ensure a homogenous dispersion.[6][7]

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[8] This causes the KBr to "cold-flow" and form a thin, transparent pellet containing the dispersed sample.

-

Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Data Interpretation and Analysis

The IR spectrum of this compound will display several characteristic absorption bands corresponding to its key functional groups.

-

N-H Stretching (Amine): A primary amine (R-NH₂) typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretches from the CH₂ groups will be observed just below 3000 cm⁻¹ .

-

C=O Stretching (Ketone): A strong, sharp absorption band corresponding to the carbonyl group of the conjugated ketone is expected in the region of 1680-1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

N-H Bending (Amine): The scissoring vibration of the primary amine typically appears as a medium to strong band around 1590-1650 cm⁻¹ .

-

C=C Stretching (Aromatic): Medium to weak intensity bands for the aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching (Aromatic Amine): This vibration gives rise to a band in the 1250-1360 cm⁻¹ region.

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-3500 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| > 3000 | Weak-Medium | C-H Stretch | Aromatic |

| < 3000 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1685 | Strong, Sharp | C=O Stretch | Conjugated Ketone |

| ~1620 | Medium-Strong | N-H Bend | Primary Amine |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250-1360 | Medium | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound.[9][10]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, separating the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that generates a positive radical ion (molecular ion, M⁺•) and induces predictable fragmentation.[12]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Interpretation and Analysis

Molecular Ion Peak (M⁺•): The molecular formula of this compound is C₉H₉NO. Its monoisotopic mass is 147.07 Da. Therefore, the mass spectrum should show a distinct molecular ion peak at m/z = 147 . The presence of a nitrogen atom means this peak will have an odd nominal mass, consistent with the Nitrogen Rule.

Key Fragmentation Pathways: The fragmentation of the molecular ion provides a structural fingerprint.

-

Alpha-Cleavage: The most common fragmentation for ketones is the loss of carbon monoxide (CO) via alpha-cleavage. This would result in the loss of 28 Da.

-

m/z 147 -> m/z 119 + CO

-

-

Loss of HCN: A common fragmentation for aromatic amines can involve the loss of hydrogen cyanide (HCN, 27 Da), although this may be less favorable than the alpha-cleavage.

}

Caption: Proposed primary fragmentation of this compound in EI-MS.Data Summary: MS

| m/z | Proposed Identity | Notes |

| 147 | [C₉H₉NO]⁺• | Molecular Ion (M⁺•) |

| 119 | [C₈H₉N]⁺• | Loss of carbon monoxide (-CO) |

Conclusion: An Integrated Approach to Structural Verification

The unambiguous characterization of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ketone), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation. Together, these techniques form a self-validating system, providing researchers with the highest confidence in the identity and purity of their material, which is the essential foundation for successful and reproducible research and development.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 5. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-1-Indanone: From Discovery to a Cornerstone of Modern Medicinal Chemistry

Abstract

4-Amino-1-indanone is a deceptively simple bicyclic aromatic amine that has emerged as a profoundly significant building block in synthetic and medicinal chemistry. While its initial discovery was a logical extension of classical aromatic chemistry, its true value was realized decades later as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the discovery, historical context, and synthetic evolution of this compound. It details a robust, field-proven synthetic protocol, explains the mechanistic underpinnings of its formation, and contextualizes its importance through its pivotal role in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular scaffold.

Introduction: The Strategic Importance of the Indanone Scaffold

The 1-indanone framework, a fused system of a benzene ring and a cyclopentanone ring, is a privileged structure in chemical synthesis.[1] Its rigid conformation and versatile functional handles make it an attractive starting point for constructing complex molecular architectures.[1] The introduction of substituents onto the aromatic ring dramatically expands its utility, and among these, an amino group at the 4-position (this compound) has proven to be particularly valuable. This specific substitution pattern creates a molecule with two distinct reactive centers—the ketone and the aromatic amine—enabling sequential and regioselective chemical modifications essential for building pharmacologically active compounds.

The primary driver for the extensive study of this compound has been its role as a key precursor in the synthesis of drugs targeting neurodegenerative diseases, most notably Donepezil, a leading therapeutic for Alzheimer's disease.[2][3][4] Its history is therefore intrinsically linked to the evolution of drug design and the search for effective central nervous system (CNS) agents.

Genesis of a Scaffold: Discovery and Early Synthesis

The first preparations of substituted 1-indanones date back to the early 20th century, leveraging classical reactions like Friedel-Crafts acylations to construct the bicyclic core.[5] The synthesis of this compound itself is not attributable to a single, landmark discovery but rather evolved from established methodologies for the functionalization of aromatic rings. The most logical and widely adopted pathway proceeds through a two-step sequence:

-

Electrophilic Nitration: The parent molecule, 1-indanone, undergoes electrophilic aromatic substitution to introduce a nitro group.

-

Reduction: The resulting nitro-indanone is then reduced to the corresponding amine.

Mechanistic Insights: Controlling Regioselectivity

The key to a successful synthesis is controlling the position of the initial nitration. The carbonyl group of the indanone is a deactivating, meta-directing substituent. However, the fused aliphatic ring acts as a weakly activating, ortho, para-directing group. The regiochemical outcome is therefore a balance of these electronic effects. In practice, nitration of 1-indanone typically yields a mixture of isomers, with 6-nitro-1-indanone being the major product.

To achieve the desired 4-amino substitution, a more strategic approach is often employed, starting from a precursor that directs the substitution pattern favorably, such as 3-(2-bromophenyl)propionic acid.[6] Cyclization via Friedel-Crafts acylation first yields 4-bromo-1-indanone.[6][7] This brominated intermediate is a versatile handle for introducing other functional groups.[7][8] Subsequent cyanation followed by reduction, or direct amination via modern cross-coupling methods, can then be used to install the amino group at the 4-position. A more direct, albeit lower-yielding, classical route involves the careful nitration of 1-indanone and subsequent separation of the 4-nitro isomer, which is then reduced.

A Verifiable Synthetic Protocol: From 1-Indanone to this compound

The following section details a robust, two-step protocol for the laboratory-scale synthesis of this compound, commencing from the commercially available 1-indanone. This method prioritizes accessibility of reagents and procedural clarity.

Overall Synthetic Workflow

The synthesis follows a classical nitration-reduction sequence. The workflow is designed to control reaction conditions to optimize the yield of the desired 4-nitro intermediate before its subsequent conversion to the final product.

Caption: Synthetic workflow for this compound production.

Step-by-Step Methodology

Part 1: Synthesis of 4-Nitro-1-indanone

-

Materials: 1-Indanone (10.0 g), Concentrated Sulfuric Acid (98%, 50 mL), Fuming Nitric Acid (90%, 5.0 mL), Crushed Ice, Deionized Water, Dichloromethane, Ethyl Acetate, Hexanes, Silica Gel.

-

Protocol:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 1-indanone to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C. The indanone must be fully dissolved.

-

Nitration: Add fuming nitric acid dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature between 0-5°C. Causality Note: Strict temperature control is critical to minimize over-nitration and the formation of undesired side products.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude solid in a vacuum oven at 40°C.

-

Purification: The crude product is a mixture of 4-nitro and 6-nitro isomers. Isolate the desired 4-nitro-1-indanone using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The 4-nitro isomer is typically the less polar of the two major products.

-

Part 2: Synthesis of this compound

-

Materials: 4-Nitro-1-indanone (from Part 1), Palladium on Carbon (10% w/w, 5 mol%), Ethanol (200 proof), Hydrogen gas.

-

Protocol:

-

Reaction Setup: To a hydrogenation flask, add 4-nitro-1-indanone and ethanol. Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable in the presence of air and solvents.

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel (typically to 50 psi) and stir vigorously at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of hydrogen and confirm completion by TLC.

-

Workup: Carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity (>98%) and may be used directly or recrystallized from an appropriate solvent system if needed.

-

Characterization Data

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Indanone | 132.16 | 39-42 | White to off-white solid |

| 4-Nitro-1-indanone | 177.16 | 103-106 | Pale yellow solid |

| This compound | 147.18 | 115-118 | Light brown to tan solid |

From Building Block to Blockbuster: The Role in Drug Development

The paramount importance of this compound is its application as a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors.[9] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key factor in cognitive decline.[4] AChE inhibitors work by blocking the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.

The Donepezil Story

Donepezil (marketed as Aricept®) is a leading treatment for mild to moderate Alzheimer's disease.[2][10][11] Its synthesis prominently features a molecular scaffold derived from this compound, although in many industrial syntheses, the related 5,6-dimethoxy-1-indanone is the direct precursor.[3][11] The core logic, however, remains the same: the indanone moiety serves as a rigid anchor that correctly positions other parts of the molecule—specifically, the N-benzylpiperidine side chain—for optimal binding within the active site of the acetylcholinesterase enzyme.

The synthesis of Donepezil analogues often involves the condensation of the indanone (or a derivative) with N-benzyl-4-formylpiperidine, followed by reduction of the resulting enone.[4] The amino group on the indanone ring (or methoxy groups in the case of Donepezil) plays a crucial role in establishing key interactions with the enzyme.

Caption: Conceptual pathway from chemical scaffold to therapeutic action.

Conclusion and Future Perspectives

This compound represents a classic example of how a simple organic molecule can become indispensable in the complex world of drug discovery. Its history is one of steady, fundamental chemistry that laid the groundwork for significant therapeutic breakthroughs. While its primary association is with neurodegenerative disease, the versatile indanone scaffold continues to be explored for other applications, including antiviral, anti-inflammatory, and anticancer agents.[5] As synthetic methodologies become more advanced, the ability to functionalize the this compound core in novel ways will undoubtedly lead to the discovery of new and potent therapeutic agents, cementing its legacy as a cornerstone of medicinal chemistry.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. scielo.br [scielo.br]

- 10. A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug [jstage.jst.go.jp]

- 11. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Therapeutic Landscape of the 4-Amino-1-Indanone Scaffold

Abstract

The 1-indanone framework represents a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. The strategic incorporation of an amino group at the C-4 position further enhances its potential, creating the 4-amino-1-indanone scaffold. This scaffold serves as a crucial pharmacophore in several clinically relevant molecules and developmental candidates. This technical guide provides an in-depth analysis of the established and emerging therapeutic targets for derivatives of this scaffold. We will explore the mechanistic basis for their activity against key enzymes implicated in neurodegenerative disorders and cancer, present quantitative data, detail validated experimental protocols for target engagement, and offer insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The 1-Indanone Scaffold in Drug Discovery

The 1-indanone moiety, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a versatile and valuable scaffold in drug discovery.[1][2] Its rigid framework provides a defined orientation for substituent groups to interact with biological targets. The clinical success of the 1-indanone-derived drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, has spurred significant research into the therapeutic potential of this chemical class.[1][2][3] This guide focuses specifically on derivatives of the this compound core, exploring how this particular substitution pattern unlocks potent and often multi-target activities.

Therapeutic Targets in Neurodegenerative Diseases

The this compound scaffold has shown exceptional promise in the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its derivatives are often capable of modulating multiple pathological pathways simultaneously.[3]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Mechanistic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[4][5] Several indanone derivatives have been developed as potent AChE inhibitors.[1][6]

Causality of Interaction: The 1-indanone core of molecules like Donepezil acts as a key structural feature that binds within the active site of AChE.[7] Derivatives of the this compound scaffold leverage this interaction. The amino group can be functionalized to extend into and interact with peripheral sites of the enzyme or to modulate the physicochemical properties of the molecule for improved brain penetration and target binding. Studies have shown that specific substitutions on the indanone ring and the amino group can lead to highly potent inhibitors, with some compounds exhibiting inhibitory activity many times more potent than Donepezil itself.[6]

Quantitative Data: AChE Inhibitory Activity

| Compound ID | Modification | Target | IC₅₀ (µM) | Source |

| Donepezil | Reference Drug | AChE | 0.0201 | [4] |

| Compound 6a | Piperidine linked via two-carbon spacer | AChE | 0.0018 | [6] |

| Compound 4b | Donepezil-inspired hybrid | AChE | 0.78 | [7] |

| Compound 4d | Indanone-carbamate hybrid | AChE | 3.04 | [8] |

| Compound D29 | Novel indanone derivative | AChE | 0.0224 | [4] |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for measuring AChE activity and its inhibition.

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

Substrate: 10 mM Acetylthiocholine iodide (ATCI) in PB.

-

Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PB.

-

Enzyme Solution: Human recombinant AChE diluted in PB to achieve a consistent reaction rate.

-

Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO), with a final concentration of solvent kept below 1% in the assay.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution or vehicle control.

-

Add 50 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 50 µL of ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Workflow Visualization: AChE Inhibition Assay

Caption: Workflow for determining AChE inhibition using Ellman's method.

Monoamine Oxidase (MAO) Inhibition

Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine).[9] Inhibition of MAO-B is a validated strategy in Parkinson's disease treatment to prevent the degradation of dopamine in the brain. MAO-A inhibitors are used as antidepressants. The indanone scaffold has been identified as a promising lead for developing potent and selective MAO inhibitors.[10][11]

Causality of Interaction: The planar indanone ring system can favorably interact with the active site of MAO enzymes. Studies have shown that C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range.[10] The inhibition is often reversible and competitive, suggesting that these molecules occupy the enzyme's active site, preventing substrate access.[10] The ability of some indanone derivatives to inhibit both MAO and AChE makes them attractive candidates for multi-target drug design for complex neurodegenerative disorders.[3][4]

Quantitative Data: MAO Inhibitory Activity

| Compound Class | Target | IC₅₀ Range (µM) | Source |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | [10] |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | [11] |

| 2-Heteroarylidene-1-indanones | MAO-A | As low as 0.061 | [11] |

Therapeutic Targets in Oncology

Beyond neurodegenerative diseases, the this compound scaffold has emerged as a promising framework for the development of anticancer agents.

Tubulin Polymerization Inhibition

Mechanistic Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer chemotherapy.[12] Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[13] Several natural products (e.g., colchicine, vinca alkaloids, taxanes) and synthetic molecules target tubulin.

Causality of Interaction: Certain 3-arylindanone derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine binding site on β-tubulin.[13] An N,N′-Ethylenebis(iodoacetamide) (EBI) competition assay, which specifically crosslinks cysteine residues in the colchicine site, confirmed that these indanone derivatives competitively occupy this pocket, thereby preventing microtubule assembly.[13] One particularly potent enantiomer, (R)-9k, exhibited sub-micromolar anti-proliferative activity against colorectal cancer cell lines and was shown to be a more effective inhibitor of tubulin polymerization than colchicine itself.[13]

Quantitative Data: Tubulin Polymerization Inhibition

| Compound Class | Activity | IC₅₀ Range (µM) | Source |

| 2-Benzylidene-1-indanones | Tubulin Polymerization Inhibition | 0.62 - 2.04 | [14] |

| (R)-9k (3-arylindanone) | Tubulin Assembly Inhibition | Active at 3.7 µM | [15] (analogue) |

| (R)-9k (3-arylindanone) | Anti-proliferative (Colon Cancer) | Sub-micromolar | [13] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol outlines a high-throughput method to screen for inhibitors of tubulin polymerization.

-

Reagent Preparation:

-

General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

-

GTP Stock: 100 mM Guanosine-5'-triphosphate in G-PEM.

-

Tubulin Solution: >99% pure bovine brain tubulin reconstituted in G-PEM to 3 mg/mL.

-

Fluorescent Reporter: DAPI (4′,6-diamidino-2-phenylindole) or similar fluorescent dye that preferentially binds to polymerized microtubules.

-

Test Compounds: Serially diluted in G-PEM with a final DMSO concentration ≤ 1%.

-

-

Assay Procedure (384-well, black, clear-bottom plate):

-

Pre-warm the plate reader to 37°C.

-

In each well, combine the test compound, Tubulin Solution, and Fluorescent Reporter.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in the reader and monitor the fluorescence increase (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The rate of polymerization is determined from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by fitting the dose-response data. Positive controls (e.g., colchicine) and negative controls (e.g., paclitaxel, a stabilizer) should be included.

-

Signaling Pathway Visualization: Tubulin Inhibition and Apoptosis

References

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitor design for monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 15. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Amino-1-Indanone in Medicinal Chemistry

For Immediate Release

[City, State] – January 4, 2026 – In the ever-evolving landscape of drug discovery, the identification of privileged scaffolds that serve as a foundation for novel therapeutics is paramount. Among these, the 4-amino-1-indanone core has emerged as a versatile and potent framework for the development of a diverse range of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, chemical properties, and multifaceted role of this compound in modern medicinal chemistry.

Introduction: The Significance of the Indanone Core

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in numerous biologically active compounds.[1][2] Its rigid conformation and synthetic tractability make it an attractive starting point for the design of molecules that can interact with a variety of biological targets with high specificity and affinity. The introduction of an amino group at the 4-position of the 1-indanone scaffold significantly influences its electronic properties and provides a crucial handle for further chemical modifications, opening up a vast chemical space for drug design.

Synthesis and Chemical Reactivity of this compound

The synthetic accessibility of this compound and its derivatives is a key factor driving its widespread use in medicinal chemistry. A variety of synthetic routes have been developed, often starting from readily available precursors.

General Synthetic Strategies

One common approach to the synthesis of the 1-indanone core involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[3][4] For the synthesis of this compound specifically, this would typically involve a multi-step sequence starting from a precursor with a nitro group at the desired position, which is later reduced to the amine.

A representative synthetic workflow for obtaining a substituted 1-indanone is depicted below. This general strategy can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Caption: General workflow for the synthesis of 1-indanone derivatives.

Detailed Experimental Protocol: Synthesis of 4-Nitro-1-indanone (A Precursor to this compound)

This protocol outlines a common method for the synthesis of a key precursor to this compound.

Materials:

-

3-(3-Nitrophenyl)propanoic acid

-

Thionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-nitrophenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Cool a suspension of anhydrous aluminum chloride in anhydrous dichloromethane to 0°C in an ice bath. Slowly add a solution of the crude acid chloride in anhydrous dichloromethane to the suspension with vigorous stirring.

-

Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Carefully pour the reaction mixture onto crushed ice and add 1 M hydrochloric acid to decompose the aluminum complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-nitro-1-indanone can be purified by column chromatography on silica gel.

Subsequent Reduction: The resulting 4-nitro-1-indanone can then be reduced to this compound using standard methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, HCl).

The Role of this compound in Medicinal Chemistry: A Multi-Target Scaffold

The this compound scaffold has been successfully employed in the development of drugs and clinical candidates for a wide range of diseases, demonstrating its versatility as a pharmacophore.

Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibition

Perhaps the most well-known application of the indanone scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. While not a this compound itself, the blockbuster drug Donepezil features a dimethoxy-indanone moiety and serves as a prime example of the scaffold's potential in this therapeutic area.[2] The indanone ring of Donepezil is crucial for its interaction with the active site of the AChE enzyme.

The development of novel indanone derivatives as multi-target-directed ligands for Alzheimer's disease continues to be an active area of research, with compounds being designed to inhibit not only AChE but also amyloid-beta (Aβ) aggregation and oxidative stress.[5]

Anticancer Activity